WZ3146

Descripción general

Descripción

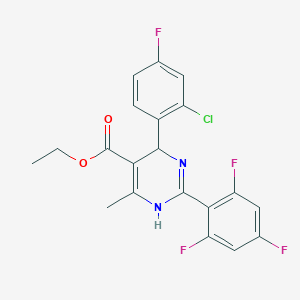

WZ3146 es un inhibidor irreversible novedoso de los receptores mutantes del factor de crecimiento epidérmico (EGFR). Es particularmente selectivo para los mutantes EGFR como EGFR L858R y EGFR E746_A750, con valores de IC50 de 2 nM para ambos . Este compuesto ha mostrado promesa en la inhibición del crecimiento de líneas celulares de cáncer de pulmón de células no pequeñas (NSCLC) que albergan estas mutaciones .

Aplicaciones Científicas De Investigación

WZ3146 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

WZ3146 ejerce sus efectos inhibiendo irreversiblemente los EGFR mutantes. Se une covalentemente al residuo de cisteína en el bolsillo de unión al ATP del EGFR, evitando que el ATP se una e inhibiendo así la actividad quinasa del receptor . Esta inhibición conduce a la supresión de las vías de señalización descendentes como las vías STAT3, ERK y mTOR, lo que finalmente da como resultado una reducción de la proliferación celular y un aumento de la apoptosis .

Análisis Bioquímico

Biochemical Properties

WZ3146 plays a significant role in biochemical reactions, particularly in the inhibition of mutant EGFRs. It interacts with EGFR mutants, including EGFR L858R and EGFR Del E746_A750, and inhibits their activity . The nature of these interactions is characterized by the formation of a covalent bond between this compound and the EGFR mutants, rendering the inhibition irreversible .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the phosphorylation of EGFR, thereby impacting cell signaling pathways . This inhibition can lead to changes in gene expression and cellular metabolism, particularly in non-small cell lung cancer (NSCLC) cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, specifically EGFR mutants. It exerts its effects at the molecular level by irreversibly inhibiting these receptors, thereby preventing their activation and subsequent downstream signaling . This inhibition can lead to changes in gene expression, affecting cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. It exhibits a dose-dependent inhibition of viability in both cell lines

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. It has been shown to inhibit IgE-dependent passive cutaneous anaphylaxis (PCA) in a dose-dependent manner .

Metabolic Pathways

Given its role as an EGFR inhibitor, it is likely to interact with enzymes or cofactors involved in EGFR signaling pathways .

Subcellular Localization

Given its role as an EGFR inhibitor, it is likely to localize to areas of the cell where EGFR is present, such as the cell membrane .

Métodos De Preparación

La síntesis de WZ3146 involucra varios pasos, comenzando con la preparación de la estructura central, seguida de la introducción de varios grupos funcionales. La ruta sintética generalmente incluye los siguientes pasos:

Formación de la Estructura Central: La estructura central de this compound se sintetiza a través de una serie de reacciones de condensación que involucran aminas aromáticas y derivados de pirimidina.

Introducción de Grupos Funcionales: Se introducen varios grupos funcionales, como los grupos cloro y metoxi, a través de reacciones de sustitución.

Análisis De Reacciones Químicas

WZ3146 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound puede sufrir reacciones de oxidación, particularmente en los anillos aromáticos, lo que lleva a la formación de derivados de quinona.

Reducción: Las reacciones de reducción pueden ocurrir en los grupos nitro, convirtiéndolos en aminas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y agentes halogenantes como el cloruro de tionilo. Los principales productos formados a partir de estas reacciones incluyen varios derivados sustituidos de this compound .

Comparación Con Compuestos Similares

WZ3146 es único en su alta selectividad para EGFR mutantes en comparación con otros compuestos similares. Algunos compuestos similares incluyen:

Gefitinib: Un inhibidor EGFR con menor selectividad para EGFR mutantes en comparación con this compound.

Erlotinib: Otro inhibidor EGFR que es menos selectivo para EGFR mutantes.

Osimertinib: Un inhibidor EGFR de tercera generación con alta selectividad para EGFR mutante T790M, similar a this compound.

This compound destaca por su unión irreversible y su alta potencia contra mutaciones específicas de EGFR, lo que lo convierte en una herramienta valiosa en la investigación y terapia del cáncer .

Propiedades

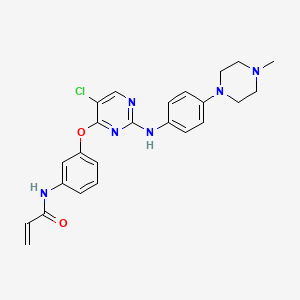

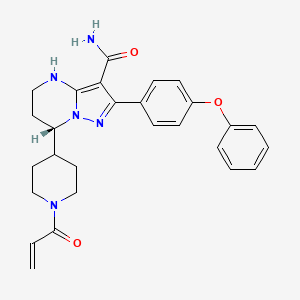

IUPAC Name |

N-[3-[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN6O2/c1-3-22(32)27-18-5-4-6-20(15-18)33-23-21(25)16-26-24(29-23)28-17-7-9-19(10-8-17)31-13-11-30(2)12-14-31/h3-10,15-16H,1,11-14H2,2H3,(H,27,32)(H,26,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APHGZZPEOCCYNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)OC4=CC=CC(=C4)NC(=O)C=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659649 | |

| Record name | N-[3-({5-Chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}oxy)phenyl]prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214265-56-1 | |

| Record name | N-[3-({5-Chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}oxy)phenyl]prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

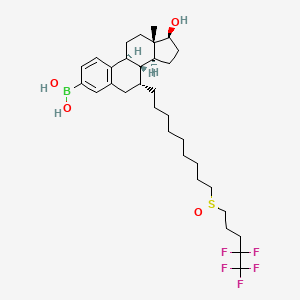

![N-[2-(2-fluorophenoxy)ethyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B611915.png)

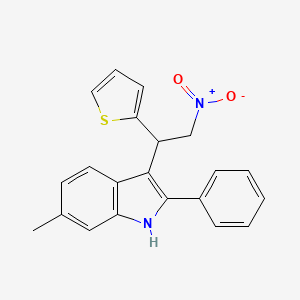

![1-[3-(dimethylamino)propyl]-5-fluoro-1,3-dihydro-3-[(5-methoxy-1H-indol-3-yl)methylene]-2H-Indol-2-one](/img/structure/B611918.png)

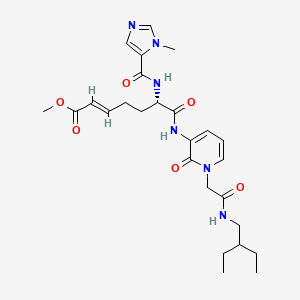

![1-[(1R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one](/img/structure/B611932.png)